5-ethyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
Chemical Formula: CHFO
CAS Number: 374710-35-7
Description: This compound belongs to the class of furochromones, characterized by a fused furo[3,2-g]chromenone ring system. The presence of an ethyl group at position 5, a fluorophenyl group at position 3, and a methyl group at position 9 adds to its uniqueness.
Preparation Methods
Synthetic Routes: While detailed synthetic routes for this specific compound are scarce, similar furochromones can be synthesized via cyclization reactions involving aromatic aldehydes and chromone derivatives.
Reaction Conditions: These reactions typically occur under acidic or basic conditions, with appropriate catalysts.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction yields the corresponding alcohol.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as anti-inflammatory or antioxidant properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications.
Industry: Limited applications due to its rarity, but it may find use in specialized chemical processes.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H15FO3 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
5-ethyl-3-(4-fluorophenyl)-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H15FO3/c1-3-12-8-18(22)24-20-11(2)19-16(9-15(12)20)17(10-23-19)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3 |
InChI Key |
IRHAPEVPQXIYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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